molecular formula C12H15NO4S2 B12614450 2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester CAS No. 902137-96-6

2-(Thiomorpoline-4-sulfonyl)-benzoic acid methyl ester

Cat. No.: B12614450
CAS No.: 902137-96-6
M. Wt: 301.4 g/mol
InChI Key: ZVTRZXXJOIIHJQ-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a thiomorpholine-4-sulfonyl group at the 2-position of the benzene ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, confers unique electronic and steric properties to the compound.

Preparation Methods

The synthesis of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular weights, and applications of 2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester and related compounds:

Compound Name Substituents on Benzoate Ring Molecular Weight Key Functional Groups Biological Activity/Application Reference
2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester 2-thiomorpholine-4-sulfonyl Not reported Thiomorpholine-sulfonyl, methyl ester Not reported
Av7 (2-acetylamino benzoic acid methyl ester) 2-acetylamino ~193.2 Acetylamino, methyl ester Cytotoxic (AGS, Hepg2, A549 cells)
Methyl 4-methylsulfonyl-2-nitrobenzoate 4-methylsulfonyl, 2-nitro 259.23 Methylsulfonyl, nitro, methyl ester Biological activity referenced
Triflusulfuron methyl ester Triazinylsulfonylurea Not reported Triazine, sulfonylurea, methyl ester Herbicidal (pesticide)
Methyl 2-(4-methylphenylsulfonamido)benzoate 2-(p-toluenesulfonamido) 305.35 Toluenesulfonamido, methyl ester Chemical synthesis
4-Methylsulfanyl-2-nitro-benzoic acid methyl ester 4-methylsulfanyl, 2-nitro 227.24 Methylsulfanyl, nitro, methyl ester Not reported

Key Differences and Implications

Thiomorpholine vs. This difference may influence pharmacokinetics, such as membrane permeability and metabolic stability .

Sulfonyl vs. Sulfanyl Groups () :

  • The sulfonyl group (oxidized sulfur) in the target compound is more polar and electron-withdrawing than the sulfanyl (thioether) group in 4-Methylsulfanyl-2-nitro-benzoic acid methyl ester. This could alter reactivity in nucleophilic substitutions or interactions with biological targets .

Nitro vs. Acetylamino Substituents (): The nitro group in Methyl 4-methylsulfonyl-2-nitrobenzoate is strongly electron-withdrawing, which may reduce metabolic stability compared to the acetylamino group in Av5. Av7's cytotoxicity against cancer cell lines highlights the importance of substituent choice in bioactivity .

Triazinylsulfonylurea in Herbicides (): Triflusulfuron methyl ester’s triazine-sulfonylurea group is critical for herbicidal activity, demonstrating how sulfonyl-linked heterocycles can be tailored for specific applications.

Research Findings and Data

Cytotoxicity of Benzoic Acid Derivatives

  • Av7 and Av9 (): These 2-acetylamino and hydroxy-methyl-propionylamino derivatives exhibited cytotoxicity against AGS, Hepg2, and A549 cancer cells, with IC50 values lower than the positive control 5-FU. This suggests that electron-donating substituents may enhance anticancer activity .
  • Arylsulfonamides () : Compounds with biphenylsulfonyl groups showed weak cytotoxicity, indicating that bulkier substituents may reduce efficacy in cancer cell lines .

Biological Activity

2-(Thiomorpholine-4-sulfonyl)-benzoic acid methyl ester, also known as methyl 2-thiomorpholin-4-ylsulfonylbenzoate, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications.

  • Molecular Formula : C12_{12}H15_{15}NO4_4S2_2
  • Molecular Weight : 301.4 g/mol
  • Topological Polar Surface Area : 97.4 Ų
  • Hydrogen Bond Acceptors : 6

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with thiomorpholine and sulfonyl chlorides. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions in achieving high yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(thiomorpholine-4-sulfonyl)-benzoic acid methyl ester. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve inhibition of key bacterial enzymes, which disrupts cellular processes.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. It was evaluated using a carrageenan-induced paw edema model in rats, demonstrating significant reduction in edema compared to the control group. This suggests that the compound may modulate inflammatory pathways effectively.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by researchers at Kyushu University evaluated the antimicrobial efficacy of various benzoate derivatives, including thiomorpholine compounds. They reported that modifications to the sulfonyl group significantly influenced antimicrobial activity, with methyl esters exhibiting superior effects compared to their carboxylic acid counterparts .
  • Case Study on Anti-inflammatory Effects
    An experimental study published in a pharmacological journal assessed the anti-inflammatory properties of several thiomorpholine derivatives. The results indicated that compounds with a sulfonyl group exhibited enhanced activity in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases .

Research Findings

Research indicates that 2-(thiomorpholine-4-sulfonyl)-benzoic acid methyl ester interacts with biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in bacterial metabolism and inflammation pathways.

Molecular Docking Studies

Docking simulations revealed that the compound binds favorably to the active sites of enzymes such as DNA gyrase and cyclooxygenase (COX), which are critical for bacterial survival and inflammation respectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(thiomorpholine-4-sulfonyl)-benzoic acid methyl ester, and what key intermediates are involved?

The synthesis typically involves sulfonylation of a benzoic acid derivative with thiomorpholine-4-sulfonyl chloride, followed by esterification. A validated approach (analogous to methods in ) uses condensation reactions between sulfonyl chlorides and methyl esters under anhydrous conditions (e.g., dichloromethane, triethylamine). Key intermediates include 2-sulfamoylbenzoic acid and its activated derivatives. Reaction progress should be monitored via TLC or HPLC to confirm esterification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with UV detection (210–254 nm) and a C18 column. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities (e.g., unreacted sulfonyl chloride or ester hydrolysis products) .
  • Spectroscopy : Confirm the sulfonyl and ester moieties via 1H^1H-NMR (e.g., singlet for methyl ester at ~3.9 ppm) and IR (S=O stretching at ~1150–1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Store the compound in anhydrous conditions (desiccator, argon atmosphere) at –20°C to prevent hydrolysis of the ester or sulfonamide groups. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict degradation pathways. Monitor via HPLC for degradation products like free benzoic acid or thiomorpholine sulfonic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or chromatographic behavior observed for this compound?

  • Isomeric impurities : If unexpected peaks appear in HPLC, consider epimerization or residual isomers (e.g., notes that sulfonamide derivatives may co-elute under standard conditions). Optimize chromatographic parameters (e.g., pH, column temperature) to separate isomers .
  • NMR discrepancies : Compare experimental 13C^{13}C-NMR shifts with computational predictions (DFT calculations) to confirm assignments. Cross-validate with 2D NMR (HSQC, HMBC) for ambiguous signals .

Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications (e.g., enzyme inhibition)?

  • Structure-activity relationship (SAR) : Modify the thiomorpholine or benzoate moieties (e.g., ’s approach for enzyme inhibitors). Test derivatives with varying sulfonyl substituents or ester bioisosteres (e.g., amides).
  • Kinetic assays : Use fluorogenic substrates or SPR to measure binding affinity. For example, screen against cysteine proteases, as sulfonamides often target catalytic thiols .

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., carbonic anhydrase). Focus on the sulfonamide group’s coordination with Zn2+^{2+} in active sites.
  • MD simulations : Simulate binding stability in aqueous environments (GROMACS/AMBER). Validate with experimental IC50_{50} data to refine force field parameters .

Q. What analytical techniques are recommended for detecting trace impurities in scaled-up synthesis?

  • LC-MS/MS : Quantify sub-1% impurities (e.g., ’s "unidentified impurities") using MRM modes.
  • Elemental analysis : Verify sulfur/nitrogen content to detect residual reagents.
  • XRD : Confirm crystalline purity if the compound is polymorphic .

Q. Methodological Notes

  • Contradiction management : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to isolate variables. Cross-reference with literature on structurally analogous sulfonamides (e.g., ’s triflusulfuron methyl ester) .
  • Biological assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase studies) and validate results across multiple cell lines or enzyme batches .

Properties

CAS No.

902137-96-6

Molecular Formula

C12H15NO4S2

Molecular Weight

301.4 g/mol

IUPAC Name

methyl 2-thiomorpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C12H15NO4S2/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3

InChI Key

ZVTRZXXJOIIHJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCSCC2

Origin of Product

United States

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